molecular formula C8H14F3NO B2414522 1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine CAS No. 2248374-28-7

1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine

Cat. No.: B2414522
CAS No.: 2248374-28-7
M. Wt: 197.201
InChI Key: QODSEAYJKHWGJR-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further linked to an ethanamine moiety

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the Ethanamine Moiety:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanamine moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and conditions employed.

Scientific Research Applications

1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxane ring and ethanamine moiety contribute to its overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine can be compared with similar compounds such as:

    1-[6-(Trifluoromethyl)oxan-2-yl]methanamine: Differing by the presence of a methanamine group instead of an ethanamine group.

    1-[6-(Trifluoromethyl)oxan-2-yl]propanamine: Featuring a propanamine group, which may alter its chemical and biological properties.

Properties

IUPAC Name

1-[6-(trifluoromethyl)oxan-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSEAYJKHWGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(O1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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